molecular formula C9H18ClN B13864507 2-Methyl-5-(1-methylethylidene)-piperidine Hydrochloride

2-Methyl-5-(1-methylethylidene)-piperidine Hydrochloride

Cat. No.: B13864507
M. Wt: 175.70 g/mol
InChI Key: RLSNXCOANOKQPP-UHFFFAOYSA-N
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Description

2-Methyl-5-(1-methylethylidene)-piperidine Hydrochloride is a chemical compound with a unique structure that includes a piperidine ring substituted with a methyl group and an isopropylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(1-methylethylidene)-piperidine Hydrochloride typically involves the reaction of piperidine with isobutyraldehyde under acidic conditions to form the desired product. The reaction is carried out in the presence of a strong acid, such as hydrochloric acid, which facilitates the formation of the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(1-methylethylidene)-piperidine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropylidene group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new compounds with different functional groups.

Scientific Research Applications

2-Methyl-5-(1-methylethylidene)-piperidine Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(1-methylethylidene)-piperidine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexanone, 5-methyl-2-(1-methylethylidene)
  • Cyclohexanone, 2-methyl-5-(1-methylethenyl)

Uniqueness

2-Methyl-5-(1-methylethylidene)-piperidine Hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C9H18ClN

Molecular Weight

175.70 g/mol

IUPAC Name

2-methyl-5-propan-2-ylidenepiperidine;hydrochloride

InChI

InChI=1S/C9H17N.ClH/c1-7(2)9-5-4-8(3)10-6-9;/h8,10H,4-6H2,1-3H3;1H

InChI Key

RLSNXCOANOKQPP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=C(C)C)CN1.Cl

Origin of Product

United States

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